molecular formula C14H11N3O B14111747 2-[(2E)-2-benzylidenehydrazinyl]-1,3-benzoxazole

2-[(2E)-2-benzylidenehydrazinyl]-1,3-benzoxazole

Cat. No.: B14111747
M. Wt: 237.26 g/mol
InChI Key: CEWLTJQGIPIEPF-XNTDXEJSSA-N
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Description

2-[(Z)-2-(phenylmethylidene)hydrazin-1-yl]-1,3-benzoxazole is a chemical compound with a complex structure that includes a benzoxazole ring and a phenylmethylidene hydrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Z)-2-(phenylmethylidene)hydrazin-1-yl]-1,3-benzoxazole typically involves the condensation of 2-hydrazinyl-1,3-benzoxazole with benzaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reagents and products.

Chemical Reactions Analysis

Types of Reactions

2-[(Z)-2-(phenylmethylidene)hydrazin-1-yl]-1,3-benzoxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the hydrazone moiety to hydrazine derivatives.

    Substitution: The benzoxazole ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoxazole derivatives with different functional groups, while reduction can produce hydrazine derivatives.

Scientific Research Applications

2-[(Z)-2-(phenylmethylidene)hydrazin-1-yl]-1,3-benzoxazole has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(Z)-2-(phenylmethylidene)hydrazin-1-yl]-1,3-benzoxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(2E)-2-(phenylmethylidene)hydrazin-1-yl]-1,2-dihydroquinoxalin-2-one
  • 2-[(2Z)-2-(phenylmethylidene)hydrazin-1-yl]-1,3-benzoxazole

Uniqueness

2-[(Z)-2-(phenylmethylidene)hydrazin-1-yl]-1,3-benzoxazole is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.

Properties

Molecular Formula

C14H11N3O

Molecular Weight

237.26 g/mol

IUPAC Name

N-[(E)-benzylideneamino]-1,3-benzoxazol-2-amine

InChI

InChI=1S/C14H11N3O/c1-2-6-11(7-3-1)10-15-17-14-16-12-8-4-5-9-13(12)18-14/h1-10H,(H,16,17)/b15-10+

InChI Key

CEWLTJQGIPIEPF-XNTDXEJSSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=N/NC2=NC3=CC=CC=C3O2

Canonical SMILES

C1=CC=C(C=C1)C=NNC2=NC3=CC=CC=C3O2

Origin of Product

United States

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